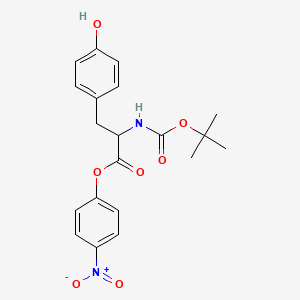

N-Boc-L-tyrosine 4-Nitrophenyl Ester

Description

Significance of Activated Amino Acid Esters in Chemical Synthesis

In chemical synthesis, particularly in the formation of amide bonds which are the cornerstone of peptides and proteins, the direct reaction between a carboxylic acid and an amine is generally inefficient. The hydroxyl group of a carboxylic acid is a poor leaving group, making the carboxyl carbon not sufficiently electrophilic to be readily attacked by the amine nucleophile. To overcome this, the carboxylic acid must be "activated."

Activated amino acid esters are derivatives where the hydroxyl group of the carboxylic acid is replaced by a group that is more easily displaced by a nucleophile, such as an amine. This activation increases the electrophilicity of the carbonyl carbon, facilitating the formation of the amide bond. Esters with electron-withdrawing groups, such as 4-nitrophenyl esters, are particularly effective. nih.gov The electron-withdrawing nature of the substituent stabilizes the departing phenolate (B1203915) anion, making it a good leaving group and thus promoting the reaction. This strategy is a fundamental concept in peptide synthesis and the creation of other complex molecules requiring amide linkages. organic-chemistry.orgresearchgate.net

The Role of N-Protected Tyrosine Derivatives in Peptide Chemistry

The synthesis of a specific peptide sequence requires precise control over which amino acids react. N-protected amino acid derivatives are crucial for achieving this control. nbinno.com The protecting group, such as the tert-butoxycarbonyl (Boc) group, is attached to the nitrogen atom of the amino acid's amino group. chemimpex.com This temporarily blocks the nucleophilicity of the amino group, preventing it from reacting while the carboxyl group of that same amino acid is activated and reacted with the amino group of another amino acid. rsc.org This ensures the stepwise and orderly assembly of the peptide chain in the desired sequence.

Tyrosine is an essential amino acid in many biochemical processes, often found in the active sites of enzymes. nih.gov Its phenolic side chain is versatile, capable of participating in hydrogen bonding and hydrophobic interactions. nih.govnih.gov N-protected tyrosine derivatives, therefore, are vital building blocks for synthesizing biologically active peptides and peptidomimetics used in pharmaceutical research. nbinno.com The controlled incorporation of tyrosine residues allows researchers to create complex molecules that can mimic or modulate biological functions. nbinno.comnih.gov

Historical Development and Contemporary Relevance of 4-Nitrophenyl Esters in Organic Synthesis

The use of 4-nitrophenyl esters (PNP esters) represents one of the classic and foundational strategies for peptide bond formation. Developed during the mid-20th century, they were among the first "activated esters" to provide a reliable method for synthesizing peptides. The key to their success is the electron-withdrawing nitro group, which makes the 4-nitrophenoxide a stable leaving group, thereby activating the acyl group for aminolysis.

Despite the subsequent development of numerous other, often more reactive, coupling reagents, 4-nitrophenyl esters retain their relevance in modern organic synthesis. Their advantages include their crystalline nature, which facilitates purification, and their relative stability, allowing them to be stored for extended periods. nih.gov They offer a balance of sufficient reactivity for many applications without being so reactive that they are difficult to handle or prone to side reactions. Recent studies continue to highlight the superiority of PNP esters in certain applications, such as indirect radiofluorination of biomolecules, due to their stability and favorable acylation kinetics. nih.gov They are also used to probe enzyme mechanisms, for example in studies of thiolase enzymes. researchgate.net

Overview of Research Trajectories Involving N-Boc-L-tyrosine 4-Nitrophenyl Ester

This compound is a versatile compound primarily utilized as a fundamental building block in peptide synthesis. chemimpex.com Its application is central to the development of new pharmaceuticals and various biologically active compounds where the inclusion of a tyrosine residue is required. chemimpex.com

Key research applications include:

Peptide Synthesis: It serves as a readily available, activated form of Boc-protected tyrosine for incorporation into peptide chains during both solution-phase and solid-phase synthesis. chemimpex.comnbinno.com

Drug Development: The compound is used to modify drug candidates. The tyrosine moiety can be incorporated to enhance properties such as solubility, stability, or biological activity. chemimpex.com

Biochemical Assays: It functions as a substrate in enzymatic assays. For instance, it has been used to study serine proteinases, where the cleavage of the ester bond and release of 4-nitrophenol (B140041) can be monitored spectrophotometrically. cymitquimica.com

Material Science: Research into the self-assembly of Boc-protected dipeptides, including those containing tyrosine, has shown they can form nanostructures like microspheres and microtapes with piezoelectric properties, opening avenues for new materials. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20866-55-1 |

| Molecular Formula | C20H22N2O7 |

| Molecular Weight | 402.4 g/mol |

| Appearance | White powder |

| Melting Point | 146-155 °C |

| Optical Rotation | [α]D24 = -5.5 ± 2º (c=1% in Acetone) |

Data sourced from Chem-Impex. chemimpex.com

Table 2: Summary of Research Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | A key building block for the controlled, stepwise addition of tyrosine to a growing peptide chain. chemimpex.comnbinno.com |

| Drug Development | Used as an intermediate to incorporate tyrosine into drug candidates to improve their physicochemical properties. chemimpex.com |

| Biochemical Research | Serves as a substrate in enzymatic assays and as a standard for N-terminal amino acid sequencing. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7/c1-20(2,3)29-19(25)21-17(12-13-4-8-15(23)9-5-13)18(24)28-16-10-6-14(7-11-16)22(26)27/h4-11,17,23H,12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBKZMYOTFMWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of N Boc L Tyrosine 4 Nitrophenyl Ester

Nucleophilic Acyl Substitution Pathways in Amidation Reactions

The primary reaction of N-Boc-L-tyrosine 4-nitrophenyl ester in peptide synthesis is amidation, which proceeds via a nucleophilic acyl substitution mechanism. pressbooks.pub This reaction involves the attack of a nucleophile, typically the free amino group of another amino acid or peptide, on the electrophilic carbonyl carbon of the ester. The generally accepted mechanism is a two-step, addition-elimination pathway. masterorganicchemistry.com

In the initial addition step, the nucleophilic amine attacks the carbonyl carbon, leading to the formation of a transient, high-energy tetrahedral intermediate. This intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.

The general pathway can be summarized as follows:

Addition: A nucleophilic amine attacks the carbonyl carbon of the ester.

Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The 4-nitrophenoxide leaving group is expelled, and the new amide bond is formed.

Kinetic studies on the aminolysis of related 4-nitrophenyl esters have shown that the formation of the tetrahedral intermediate is often the rate-determining step. nih.govnih.gov However, the breakdown of this intermediate can also be rate-limiting, depending on the specific reactants and conditions. nih.gov

Kinetics and Thermodynamics of the 4-Nitrophenoxy Leaving Group Departure

The efficiency of the 4-nitrophenyl ester as an activating group is largely due to the favorable kinetics and thermodynamics associated with the departure of the 4-nitrophenoxy leaving group. The electron-withdrawing nature of the nitro group at the para position of the phenol (B47542) ring is key to its effectiveness.

The acidity of the conjugate acid of the leaving group, 4-nitrophenol (B140041), is a good indicator of the leaving group's stability. A lower pKa value for the conjugate acid corresponds to a more stable leaving group.

| Compound | pKa (at 25 °C) |

|---|---|

| 4-Nitrophenol | 7.15 |

The pKa of 4-nitrophenol is significantly lower than that of unsubstituted phenol (pKa ≈ 10), indicating that the 4-nitrophenoxide ion is a much more stable anion and thus a better leaving group. This enhanced stability facilitates its departure from the tetrahedral intermediate, driving the reaction towards product formation.

Kinetic studies on the aminolysis of various 4-nitrophenyl esters have demonstrated that the rate of reaction is sensitive to the basicity of the attacking amine nucleophile. Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile's conjugate acid, are often linear for these reactions, indicating a consistent mechanism across a series of related nucleophiles. nih.gov

Influence of the Boc Protecting Group on Amidation Rates and Selectivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis. organic-chemistry.org Its primary function is to prevent the amino group of the tyrosine residue from acting as a nucleophile and participating in unwanted side reactions, such as self-polymerization. The Boc group is designed to be stable under the conditions required for peptide coupling but readily removable under specific, mild acidic conditions. researchgate.net

The Boc group exerts both steric and electronic effects that influence the reactivity of the this compound.

Steric Effects: The bulky nature of the tert-butyl group can sterically hinder the approach of the nucleophile to the carbonyl center. This can lead to a decrease in the rate of amidation compared to a less bulky protecting group. However, this steric hindrance is generally not prohibitive and allows the reaction to proceed at a practical rate.

Electronic Effects: The carbamate (B1207046) linkage of the Boc group can participate in resonance, which can slightly reduce the electrophilicity of the carbonyl carbon. However, this effect is generally considered to be less significant than the activating effect of the 4-nitrophenyl ester.

A crucial role of the Boc and other urethane-type protecting groups is the suppression of racemization during peptide coupling. bachem.com The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which is more likely to occur with N-acylamino acids. The carbamate structure of the Boc group disfavors the formation of this intermediate, thus helping to maintain the stereochemical integrity of the amino acid residue during the coupling reaction.

Solvent Effects on Reactivity and Reaction Outcomes

The choice of solvent can have a significant impact on the rate and outcome of the amidation reaction of this compound. Solvents can influence the solubility of reactants, the stability of the transition state, and the rates of competing side reactions.

The aminolysis of esters is generally favored in aprotic polar solvents, which can solvate the charged species in the transition state without strongly hydrogen-bonding to the nucleophile and reducing its reactivity. Common solvents used in peptide synthesis involving active esters include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (ACN).

The effect of the solvent on reaction rates can be complex. For the aminolysis of esters, an increase in solvent polarity can stabilize the charge-separated tetrahedral intermediate and the transition state leading to it, thus accelerating the reaction. However, specific solvent-solute interactions, such as hydrogen bonding between a protic solvent and the amine nucleophile, can decrease the nucleophilicity of the amine and slow the reaction.

| Solvent | Dielectric Constant (ε) | General Effect on Aminolysis of Neutral Esters |

|---|---|---|

| Dimethylformamide (DMF) | 36.7 | Commonly used, good solvent for reactants, can accelerate reaction. |

| Acetonitrile (ACN) | 37.5 | Polar aprotic, can favor the reaction. |

| Dichloromethane (DCM) | 8.9 | Less polar, may result in slower reaction rates compared to DMF or ACN. |

| Water-Propan-2-ol Mixtures | Varies | Increasing water content can decrease the rate due to solvation of the nucleophile. researchgate.net |

Note: The general effects are based on established principles of organic chemistry and may vary depending on the specific reactants and conditions.

Exploration of Competing Hydrolysis and Racemization Pathways

In the context of peptide synthesis, two major side reactions can compete with the desired amidation: hydrolysis and racemization.

Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile and attack the activated ester, leading to the hydrolysis of the ester back to the N-Boc-L-tyrosine carboxylic acid. This is an undesirable side reaction as it consumes the activated amino acid and reduces the yield of the desired peptide.

The rate of hydrolysis is generally slower than the rate of aminolysis with a primary amine, but it can become significant, particularly at higher pH values where the concentration of the more nucleophilic hydroxide (B78521) ion is greater. Kinetic models have been developed to describe the competing hydrolysis and aminolysis processes of nitrophenyl esters. researchgate.net The ratio of aminolysis to hydrolysis is a critical parameter for the efficiency of the peptide coupling reaction.

Racemization: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the formation of the D-enantiomer. For this compound, this would result in the incorporation of D-tyrosine into the peptide chain, which is typically undesirable.

As mentioned previously, N-urethane-protected amino acids like N-Boc-L-tyrosine are less prone to racemization than N-acyl-protected amino acids because the formation of the planar, achiral oxazolone intermediate is suppressed. bachem.com However, racemization can still occur to a small extent, particularly in the presence of a strong base, via direct enolization through the abstraction of the alpha-proton. Studies on the racemization of active esters of cysteine have shown that the rates of racemization are dependent on the nature of the active ester and the reaction conditions. rsc.orgnih.gov

Mechanistic Studies of Ester Cleavage by External Nucleophiles

The ester linkage in this compound can be cleaved by a variety of external nucleophiles other than the desired amino group of an amino acid. The reactivity towards different nucleophiles is a key aspect of its chemical behavior.

Mechanistic studies on the aminolysis of 4-nitrophenyl esters with various amines have provided insights into the factors governing the reaction. The rate of the reaction is highly dependent on the nucleophilicity of the attacking amine. Kinetic investigations often reveal a stepwise mechanism involving a tetrahedral intermediate, with the rate-determining step depending on the relative rates of the formation and breakdown of this intermediate. nih.gov

For example, studies with a series of secondary alicyclic amines have shown that the reaction proceeds through a zwitterionic tetrahedral intermediate, and the rate-determining step can shift depending on the basicity of the amine. nih.gov

The reaction with other nucleophiles, such as hydroxide ions (leading to hydrolysis), follows a similar nucleophilic acyl substitution pathway. The relative rates of reaction with different nucleophiles are a function of their intrinsic nucleophilicity, basicity, and the reaction conditions (e.g., solvent, pH).

Applications in Peptide and Biologically Active Molecule Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid polymer support. N-Boc-L-tyrosine 4-nitrophenyl ester is a valuable building block in Boc-based SPPS, where the acid-labile Boc group is used for temporary Nα-protection. chempep.com The synthesis cycle involves the deprotection of the N-terminal Boc group on the resin-bound peptide, typically with trifluoroacetic acid (TFA), followed by a neutralization step and subsequent coupling of the next activated amino acid, such as this compound. chempep.com

| Synthesis Strategy | Nα-Protecting Group | Key Reagents & Conditions | Role of this compound |

| Boc-SPPS | Boc (tert-butyloxycarbonyl) | Deprotection: Trifluoroacetic acid (TFA). Cleavage: Hydrofluoric acid (HF) | Standard activated building block for incorporating tyrosine. |

| Fmoc-SPPS | Fmoc (9-fluorenylmethoxycarbonyl) | Deprotection: Piperidine. Cleavage: TFA | Used in specialized protocols, e.g., to prevent diketopiperazine formation or for specific fragment synthesis. |

| Solution-Phase | Boc, Cbz, Fmoc | Various coupling reagents (e.g., DCC, HOBt) in organic solvents | Stable, activated amino acid for direct coupling without a solid support. |

While this compound is primarily associated with Boc-based SPPS, it can be integrated into Fluorenylmethyloxycarbonyl (Fmoc)-based strategies under specific circumstances. Fmoc-SPPS, which uses a base (typically piperidine) for Nα-deprotection, is the most widely used method today. nih.gov The orthogonality of the acid-labile Boc group and the base-labile Fmoc group allows for selective manipulations.

A key application arises in the synthesis of sequences prone to diketopiperazine (DKP) formation, a common side reaction involving the first two amino acids of a peptide chain. acs.org To mitigate this, a protocol can employ an Fmoc-protected amino acid for the first residue, followed by a Boc-protected amino acid (like N-Boc-L-tyrosine) for the second. acs.org After coupling the Boc-amino acid, the Boc group is removed with TFA. The subsequent coupling of the third residue (Fmoc-protected) proceeds without the risk of DKP formation, which primarily occurs during the base-mediated deprotection of the second residue's N-terminal group. acs.org This hybrid approach leverages the distinct chemical properties of both protecting groups to overcome specific synthetic challenges.

The primary function of this compound in SPPS is to facilitate sequential amino acid coupling. The 4-nitrophenyl ester is an activated form of the carboxylic acid, making it sufficiently reactive to form a peptide bond with the free N-terminal amine of the growing peptide chain on the solid support. ontosight.airesearchgate.net This stepwise addition is repeated until the desired peptide sequence is assembled.

Beyond single amino acid additions, the compound can be a component in the synthesis of protected peptide fragments intended for fragment condensation. In this advanced strategy, shorter peptide segments are synthesized and purified separately before being joined together to create a larger peptide or protein. peptide.com This approach is particularly useful for synthesizing very long peptides. Resins such as 2-chlorotrityl chloride are often used to generate these protected fragments, which can then be coupled together either on a solid support or in solution. peptide.compeptide.com

Utilization in Solution-Phase Peptide Synthesis

Before the dominance of SPPS, peptide synthesis was conducted entirely in solution. This compound is also well-suited for these classical solution-phase methodologies. As a stable, crystalline solid, it can be easily handled and purified. researchgate.net In solution-phase synthesis, the protected and activated amino acid is reacted with another amino acid or peptide fragment that has a free amino group in an appropriate organic solvent. The 4-nitrophenyl ester provides reliable activation for forming the peptide bond, and the reaction's progress can be monitored using standard analytical techniques. researchgate.net This method remains valuable for large-scale synthesis of specific peptides and for scenarios where SPPS is not ideal.

Synthesis of Tyrosine-Containing Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified structures to enhance properties such as stability against enzymatic degradation, bioavailability, or receptor affinity. Protected amino acids like this compound are essential starting materials for creating these novel structures. nbinno.com The tyrosine side chain (the phenol (B47542) group) offers a site for further chemical modification, while the protected backbone allows for its incorporation into non-peptidic scaffolds or for modifications like N-alkylation to create peptoids. unibo.it The controlled reactivity of the compound ensures that the chiral integrity of the tyrosine residue is maintained during its integration into these complex mimetic frameworks. nbinno.com

Intermediate in the Preparation of Bioactive Tyrosine Derivatives

The utility of this compound extends beyond peptide synthesis; it serves as a valuable intermediate in the synthesis of a wide range of bioactive tyrosine derivatives. chemimpex.com L-tyrosine itself is a precursor to numerous important biological molecules, and its derivatives exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net By using the protected and activated form, chemists can perform selective modifications on the tyrosine scaffold. Examples of bioactive compound classes derived from tyrosine include precursors for pharmaceuticals like L-DOPA (used in treating Parkinson's disease), caffeic acid esters with antitumor properties, and various chiral piperazines. nih.govresearchgate.netucla.edu The N-Boc and 4-nitrophenyl ester groups provide a synthetic handle to build molecular complexity while preserving the core tyrosine structure.

| Derivative Class | Potential Bioactivity | Synthetic Role of Protected Tyrosine |

| L-DOPA Analogs | Anti-Parkinsonian | Chiral scaffold for further functionalization. researchgate.net |

| Caffeic Acid Derivatives | Antioxidant, Anti-inflammatory, Antitumor | Precursor for building complex phenolic structures. nih.gov |

| Chiral Piperazines | CNS Agents, Enzyme Inhibitors | Starting material for heterocyclic synthesis. ucla.edu |

| Peptide-Drug Conjugates | Targeted Drug Delivery | Building block for attaching tyrosine linkers to therapeutic agents. |

Integration into N-Methylated Peptide Synthesis Protocols

N-methylation of the peptide backbone (substituting a methyl group for an amide hydrogen) is a common strategy to increase a peptide's metabolic stability and membrane permeability. nih.gov This modification is typically performed on the solid support during SPPS. The most common method involves a three-step procedure on the N-terminal amine of the growing peptide chain: sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and desulfonylation. nih.gov

In this context, this compound would be used in the standard coupling step to add the tyrosine residue. After its coupling and the subsequent removal of its Boc group, the newly exposed N-terminal amine of the tyrosine residue would then undergo the three-step N-methylation protocol before the next amino acid is coupled. This integration allows for the site-specific introduction of N-methylated amino acids within a peptide sequence containing tyrosine.

Derivatization and Functionalization Strategies of N Boc L Tyrosine 4 Nitrophenyl Ester

Modifications on the Tyrosine Phenolic Side Chain

The phenolic hydroxyl group on the tyrosine side chain is a prime target for modification, allowing for the introduction of various functionalities or protecting groups. A common strategy in peptide synthesis is the alkylation of this hydroxyl group to prevent unwanted side reactions. google.com

One prevalent modification is benzylation, which yields Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester. jk-sci.com This O-benzyl group serves as a stable protecting group during peptide synthesis and can be removed later through hydrogenolysis. Another approach involves alkylation with other groups, such as a cyclohexyl group, to produce derivatives like N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. nih.gov These modifications are typically achieved by treating the N-Boc-L-tyrosine with a base like sodium hydride followed by the addition of an appropriate alkyl halide, such as benzyl (B1604629) bromide or 3-bromocyclohexene. nih.gov

These modifications are crucial for synthesizing peptides with specific properties or for incorporating non-natural tyrosine analogs into protein structures.

Table 1: Examples of Phenolic Side Chain Modifications

| Starting Material | Reagent(s) | Modified Product | Purpose of Modification |

|---|---|---|---|

| N-Boc-L-tyrosine | 1. NaH, DMF; 2. Benzyl Bromide | N-Boc-O-benzyl-L-tyrosine | Protection of hydroxyl group |

| N-Boc-L-tyrosine | 1. NaH, DMF; 2. 3-Bromocyclohexene; 3. H₂, PtO₂ | N-Boc-O-cyclohexyl-L-tyrosine | Introduction of a non-natural side chain |

| L-tyrosine | n-Butylbromide, NaOH, DMSO | O-n-butyltyrosine | Direct alkylation for monomer synthesis |

Introduction of Spectroscopic and Biophysical Probes

The structure of N-Boc-L-tyrosine 4-nitrophenyl ester is well-suited for the development and attachment of various probes, enabling researchers to study biological processes with high sensitivity.

Strategies for Fluorescent Labeling

The 4-nitrophenyl ester group is an activated carboxylic acid, making it highly reactive toward primary amines. chemimpex.com This reactivity can be harnessed to attach fluorescent dyes to peptides or other molecules. A common strategy involves reacting an amine-containing fluorophore with the activated ester to form a stable amide bond. While direct labeling of this compound itself is less common, it serves as a critical building block. It can be incorporated into a peptide sequence, and subsequently, the N-terminal Boc group can be removed to expose a primary amine, which is then available for labeling with a fluorescent dye's N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative. bachem.com

Alternatively, fluorescent unnatural amino acids can be synthesized and incorporated directly into peptides. These specialized amino acids provide a more integrated and less disruptive fluorescent label compared to external dye conjugation. The choice of fluorophore depends on the specific application, with common options including fluorescein, rhodamine, and coumarin (B35378) derivatives. jenabioscience.com

Radiochemical Labeling and Tracer Synthesis (e.g., 18F)

Tyrosine derivatives are important precursors for the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique. uchicago.edu The radioisotope fluorine-18 (B77423) (18F) is frequently used due to its favorable decay properties. uchicago.edunih.gov this compound can be a starting point for synthesizing precursors for 18F-labeling.

One major tracer, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), is widely used for imaging brain tumors. nih.govresearchgate.net The synthesis of its precursor often starts from a protected tyrosine derivative. The phenolic hydroxyl group is alkylated with a moiety containing a leaving group, such as a tosylate. This precursor, for instance N-Boc-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, can then undergo direct nucleophilic substitution with [18F]fluoride, followed by the removal of protecting groups to yield the final radiotracer. researchgate.net Other strategies involve direct nucleophilic aromatic substitution on an activated phenyl ring to introduce 18F. uchicago.edursc.org

Table 2: Key 18F-Labeled Tyrosine Derivatives for PET Imaging

| Radiotracer | Common Name | Precursor Type | Labeling Strategy |

|---|---|---|---|

| O-(2-[18F]fluoroethyl)-L-tyrosine | [18F]FET | O-(2-tosyloxyethyl)-N-protected-L-tyrosine ester | Nucleophilic aliphatic substitution (Sₙ2) |

| L-6-[18F]fluorodopa | [18F]FDOPA | Stannylated or boronic ester precursor | Electrophilic or nucleophilic substitution |

| 2-[18F]fluoro-L-tyrosine | 2-[18F]Ftyr | Activated N-formyl precursor | Isotopic exchange |

| L-3-[18F]-α-methyl-L-tyrosine | [18F]FMT | N-protected α-methyl-L-tyrosine derivative | Nucleophilic substitution |

Development of Chiral Derivatizing Agents for Enantiomeric Resolution

As an enantiomerically pure compound, this compound and similar activated amino acid derivatives can be employed as chiral derivatizing agents (CDAs). The principle involves reacting the chiral CDA with a racemic mixture (e.g., of amines or alcohols) to form a mixture of diastereomers. These diastereomers possess different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

For instance, an activated N-protected amino acid, such as (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine methoxyethyl ester, has been successfully used to resolve enantiomers of proline analogues. researchgate.net Similarly, this compound could react with a racemic amine (R/S-Amine) to produce two diastereomeric products (L-Tyr-R-Amine and L-Tyr-S-Amine), which can then be separated and quantified by HPLC, allowing for the determination of the enantiomeric excess of the original amine mixture.

Precursor for the Synthesis of Tyrosine-Derived Amphiphilic Polymers

L-tyrosine is a valuable monomer for creating biodegradable polymers for biomedical applications due to its biocompatibility. nih.gov Derivatives of tyrosine can be used to synthesize a range of polymers, including polycarbonates, polyarylates, and polyurethanes. nih.govresearchgate.net this compound serves as an activated building block for such polymerizations.

The synthesis of tyrosine-derived amphiphilic polymers often involves creating diphenolic monomers from tyrosine, such as desaminotyrosyl-tyrosine alkyl esters. nih.gov These monomers can then be polymerized. For example, tyrosine-based polyurethanes can be synthesized using a tyrosine-derived chain extender, a diisocyanate like hexamethylene diisocyanate, and a soft segment such as polyethylene (B3416737) glycol (PEG) or polycaprolactone (B3415563) diol (PCL). researchgate.net The activated ester of this compound facilitates the formation of amide or ester linkages in step-growth polymerization reactions, making it a useful precursor in the synthesis of these advanced biomaterials.

Enzymatic Interactions and Biocatalytic Applications

Substrate Specificity and Hydrolysis by Serine Proteases (e.g., α-Chymotrypsin)

Serine proteases, such as α-chymotrypsin, are a class of enzymes that cleave peptide bonds in proteins. Their catalytic mechanism involves a highly reactive serine residue in the active site. These enzymes exhibit significant substrate specificity, often preferring to cleave next to specific amino acid residues. α-Chymotrypsin, for example, preferentially hydrolyzes peptide bonds adjacent to the carboxyl group of large hydrophobic amino acids like tyrosine, tryptophan, and phenylalanine.

N-Boc-L-tyrosine 4-nitrophenyl ester mimics a natural substrate for chymotrypsin. The enzyme recognizes the L-tyrosine portion, allowing the ester to bind within the active site. The bulky N-Boc group and the tyrosine side chain interact with the enzyme's specificity pocket, positioning the ester bond for nucleophilic attack by the catalytic serine residue (Serine-195). This results in the hydrolysis of the ester bond, releasing 4-nitrophenol (B140041) and forming a temporary acyl-enzyme intermediate, which is subsequently hydrolyzed to release N-Boc-L-tyrosine and regenerate the free enzyme.

The hydrolysis of 4-nitrophenyl esters by proteases like α-chymotrypsin follows the Michaelis-Menten kinetic model. This model involves the formation of a non-covalent enzyme-substrate complex (ES) which then proceeds to a transition state, yielding the products. The key kinetic parameters are the Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (k_cat), which represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

Kinetic studies on the α-chymotrypsin-catalyzed hydrolysis of N-acylated amino acid 4-nitrophenyl esters are well-documented. While specific data for this compound can vary with experimental conditions (pH, temperature, buffer), the kinetics of analogous substrates provide insight into its behavior. For instance, the hydrolysis of N-acetyl-L-tryptophan p-nitrophenyl ester, a similar substrate, has been studied in detail. The reaction proceeds via a two-step acylation and deacylation mechanism, with the acylation step often being rate-determining for ester substrates. nih.gov

Table 1: Representative Kinetic Parameters for α-Chymotrypsin with Amino Acid Ester Substrates The following interactive table contains representative kinetic data for substrates analogous to this compound, illustrating the typical range of values observed in such enzymatic reactions.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| N-acetyl-L-tryptophan p-nitrophenyl ester | ~0.02 | ~27 | ~1.35 x 10⁶ |

| N-benzoyl-L-tyrosine p-nitroanilide | Varies | Varies | Varies |

| p-Nitrophenyl acetate | ~0.1-1.0 | ~0.01-0.1 | ~100-1000 |

This compound serves as a probe for the architecture of an enzyme's active site. The efficiency of its hydrolysis is directly related to how well its components fit within the catalytic and binding pockets of the enzyme. The tyrosine side chain fits into the S1 specificity pocket of chymotrypsin, which is a deep, hydrophobic pocket that accommodates large aromatic residues. researchgate.net The N-terminal Boc group also interacts with residues at the entrance of the active site.

By modifying the substrate (e.g., changing the amino acid or the N-protecting group) and observing the resulting changes in K_m and k_cat, researchers can map the steric and electronic requirements of the active site. rsc.org Studies with various substrates have shown that the formation of the tetrahedral intermediate during the acylation of the enzyme is influenced by conformational changes of the enzyme, highlighting the dynamic nature of the enzyme-substrate interaction. rsc.org Molecular modeling and crystallography studies of enzymes complexed with substrate analogues like Boc-L-tyrosine have provided detailed snapshots of these interactions, showing how residues such as Trp271, Leu67, and Phe69 can form a hydrophobic chamber to accommodate the substrate. researchgate.net

Application in Enzyme-Analogue-Built Polymer Catalyst Design

The specific interaction between enzymes and substrates like this compound has inspired the design of artificial catalysts. Molecularly imprinted polymers (MIPs) are a class of synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a template molecule.

In this approach, a template molecule—in this case, a transition-state analogue of the substrate—is used during the polymerization process. Functional monomers arrange themselves around the template, and after polymerization, the template is removed, leaving behind a "molecular memory" or a catalytic cavity. These cavities can then bind the actual substrate and catalyze a reaction, mimicking the function of a natural enzyme.

For example, a molecularly imprinted polymer was synthesized using a transition-state analogue of a Z-L-phenylalanine derivative as the template. aureoleonline.in The resulting polymer acted as a catalyst for the hydrolysis of Z-L-phenylalanine p-nitrophenyl ester, a close structural analogue of this compound. The polymer catalyst exhibited substrate selectivity and followed Michaelis-Menten-like kinetics, demonstrating the potential of this technology to create bespoke catalysts for specific chemical transformations. aureoleonline.in

Development of Spectrophotometric Enzyme Assays Based on 4-Nitrophenol Release

One of the most widespread applications of this compound is in enzyme assays. The hydrolysis of the ester bond releases 4-nitrophenol (also known as p-nitrophenol). cam.ac.uk In solutions with a pH above its pKa (~7.15), 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color. This anion strongly absorbs light at a wavelength of approximately 400 nm. aureoleonline.in

This property allows for a simple and continuous spectrophotometric assay to measure enzyme activity. By monitoring the increase in absorbance at 400 nm over time, one can directly quantify the rate of the enzymatic reaction. This method is highly sensitive and is used extensively for determining kinetic parameters, screening for enzyme inhibitors, and assessing the activity of proteases in various biological samples. cam.ac.uk

Chemoenzymatic Cascade Reactions Involving Tyrosine Ester Derivatives

Chemoenzymatic cascade reactions combine the high selectivity of biocatalysts with the broad scope of traditional chemical reactions in a single pot, avoiding the need to isolate intermediates. While the direct use of this compound to initiate a well-documented cascade is not widespread, the principle is highly applicable.

A hypothetical cascade could begin with the enzymatic removal of the 4-nitrophenyl group by a protease like chymotrypsin. This would unmask the carboxylic acid of N-Boc-L-tyrosine. This product could then serve as the starting material for a subsequent chemical reaction in the same pot, such as an amidation or a reduction, catalyzed by a chemical reagent or a second enzyme. Such a process leverages the mild and specific conditions of the enzymatic step to prepare a substrate for a subsequent transformation, which is a hallmark of efficient chemoenzymatic synthesis.

Advanced Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable in the study of N-Boc-L-tyrosine 4-nitrophenyl ester derivatives, enabling researchers to verify covalent structures, probe the local environment, and understand molecular dynamics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum provides distinct signals that can be assigned to the various protons within the molecule. Key expected resonances include a singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group. The protons of the tyrosine and nitrophenyl aromatic rings would appear in the downfield region, typically between 7.0 and 8.3 ppm. The protons of the nitrophenyl group are expected to be the most downfield due to the strong electron-withdrawing effect of the nitro group. The α-CH and β-CH₂ protons of the tyrosine backbone would appear in the aliphatic region, with their specific shifts and multiplicities dictated by coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. Characteristic signals would confirm the presence of the ester carbonyl, the carbamate (B1207046) carbonyl of the Boc group, the quaternary carbon of the Boc group, and the various aromatic and aliphatic carbons throughout the structure.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Boc-(CH₃)₃ | ~1.4 (singlet, 9H) | ~28.0 (q) |

| Boc-C(CH₃)₃ | - | ~80.0 (s) |

| β-CH₂ | ~3.0-3.2 (multiplet, 2H) | ~37.0 (t) |

| α-CH | ~4.5-4.7 (multiplet, 1H) | ~55.0 (d) |

| Tyrosine Aromatic-CH | ~7.0-7.3 (multiplet, 4H) | ~121.0-131.0 (d) |

| 4-Nitrophenyl Aromatic-CH | ~7.4 & 8.3 (doublets, 4H) | ~125.0 & 145.0 (d) |

| Boc-C=O | - | ~155.0 (s) |

| Ester-C=O | - | ~170.0 (s) |

Note: The data in this table is predictive and based on typical chemical shifts for the constituent functional groups.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, FAB-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₂₀H₂₂N₂O₇ and a molecular weight of 402.4 g/mol .

Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for polar, non-volatile molecules. In positive ion mode, the compound would be expected to show a prominent signal for the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 403.4. Adducts with other cations, such as sodium [M+Na]⁺, may also be observed.

Fast Atom Bombardment (FAB-MS): Another soft ionization technique, FAB-MS can also be used to generate molecular ions for analysis, providing corroborating evidence of the compound's molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally less suitable for the direct analysis of this compound due to the compound's low volatility and thermal lability. However, it can be invaluable for analyzing reaction mixtures, for instance, in monitoring the progress of a deprotection reaction where the resulting products are more volatile.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, yielding a characteristic pattern that confirms the structure. Expected fragmentation would involve the loss of the Boc group, cleavage of the ester bond, and fragmentation of the tyrosine side chain.

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FTIR Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts. Key vibrational modes include the N-H stretch of the carbamate, strong C=O stretching frequencies for both the carbamate and the ester groups, C-O stretching, and vibrations from the aromatic rings. The nitro group (NO₂) would also show strong and distinct symmetric and asymmetric stretching bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Carbamate) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | ~1760 |

| C=O (Boc-Carbamate) | Stretch | ~1715 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric & Symmetric Stretch | ~1525 & ~1345 |

| C-O (Ester) | Stretch | 1100 - 1300 |

Note: The data in this table is predictive. The absorption at ~1760 cm⁻¹ for the ester and ~1525 cm⁻¹ / ~1345 cm⁻¹ for the nitro group are characteristic of nitrophenyl esters.

UV-Vis Spectroscopy: This method provides information about the electronic transitions within a molecule. Absorption in the UV-Vis region is dominated by the molecule's chromophores. This compound has two primary chromophores: the tyrosine aromatic ring and the 4-nitrophenyl group. The 4-nitrophenyl ester moiety, in particular, is a strong chromophore and would be expected to dominate the spectrum with a strong absorption maximum (λₘₐₓ) at a wavelength significantly longer than that of the simple tyrosine chromophore.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-Labeled Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This compound is a diamagnetic molecule (no unpaired electrons) and is therefore EPR-silent. However, EPR becomes an exceptionally powerful tool when a stable radical, or "spin label," is covalently attached to a derivative of the molecule.

The most common approach for studying biomolecules is Site-Directed Spin Labeling (SDSL). While cysteine residues are most commonly targeted for SDSL, alternative strategies for labeling tyrosine residues have been developed. A derivative of N-Boc-L-tyrosine could be synthesized to incorporate a nitroxide spin label (e.g., based on TEMPO or isoindoline (B1297411) scaffolds). This reaction often proceeds via a Mannich-type mechanism, targeting the phenolic ring of tyrosine.

Once a spin-labeled derivative is created, its EPR spectrum provides a wealth of information. The spectral line shape is highly sensitive to the rotational mobility of the nitroxide radical. By analyzing the spectrum, researchers can deduce:

Local Dynamics: The degree of mobility of the spin label, which reflects the flexibility of the part of the molecule to which it is attached.

Environmental Polarity: The polarity of the spin label's immediate surroundings.

Structural Transitions: Changes in the EPR spectrum upon interaction with other molecules or changes in solvent can report on conformational changes in the derivative.

This approach allows for the investigation of molecular interactions and microenvironments in a way that is not accessible by other techniques.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the properties of this compound at an electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By applying DFT calculations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), a detailed understanding of this compound can be achieved.

Geometric Optimization: DFT can be used to calculate the lowest-energy three-dimensional conformation of the molecule, providing theoretical bond lengths and angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would highlight the electrophilic nature of the ester carbonyl carbon and the electron-rich character of the nitro group's oxygen atoms.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity, including chemical hardness, electronegativity, and the electrophilicity index. These parameters allow for a quantitative prediction of the molecule's stability and reaction tendencies.

These computational approaches provide a powerful predictive tool for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets.

Ab-Initio Molecular Dynamics (AIMD) Simulations

Ab-initio molecular dynamics (AIMD) is a powerful computational method that simulates the dynamic behavior of atoms in a molecular system by calculating the forces on the atoms directly from electronic structure theory, without the need for pre-parameterized force fields. This first-principles approach provides a highly accurate description of chemical reactions and dynamics, particularly in complex environments.

While specific AIMD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to amino acids and their derivatives to investigate fundamental chemical processes. nih.gov For instance, Car-Parrinello molecular dynamics, a well-known AIMD method, has been employed to simulate the reactive behavior of amino acids under various conditions. nih.gov These simulations can model chemical reactions, such as bond breaking and formation, with high fidelity by treating the electronic structure explicitly.

Studies on amino acids using AIMD have provided detailed insights into reaction mechanisms, the role of solvent molecules, and acid-base chemistry. nih.govnih.gov By calculating the free-energy profiles of reactions, AIMD can be used to estimate important chemical properties like pKa values for amino acid residues in aqueous solutions. nih.gov Given its capabilities, AIMD could be a valuable tool for investigating the hydrolysis of the 4-nitrophenyl ester group in this compound, detailing the electronic rearrangements during the reaction, or exploring its interactions with other molecules at a quantum mechanical level.

Molecular Docking Studies of N-Boc-L-tyrosine Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict the interaction between a ligand and its protein target. In the context of N-Boc-L-tyrosine, docking studies have been instrumental in characterizing the therapeutic potential of its analogues.

A notable application is in the design of novel antidiabetic agents. In one study, a series of N-Boc-L-tyrosine-based analogues were synthesized and evaluated as polypharmacological candidates for diabetes. nih.gov Molecular docking was performed to elucidate how the most active of these compounds bind to multiple targets, including Protein Tyrosine Phosphatase 1B (PTP-1B) and Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). nih.gov

The docking simulations provided a structural rationale for the observed biological activity, showing how the ligands fit into the binding sites of the target proteins and which specific amino acid residues they interact with. This information is crucial for structure-activity relationship (SAR) studies and for the further optimization of lead compounds. For example, understanding the binding mode helps researchers design new analogues with improved affinity and selectivity. nih.govmdpi.com The success of such studies highlights the utility of molecular docking in screening virtual libraries and guiding the synthesis of new derivatives based on the N-Boc-L-tyrosine scaffold for various therapeutic targets, including other enzymes like tyrosine kinases. mdpi.comdocking.org

| Target Protein | Analogue Class | Purpose of Docking Study | Key Finding |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP-1B) | N-Boc-L-tyrosine-based | To understand the binding mode of active inhibitors. | Identified key interactions within the active site responsible for inhibitory activity. |

| PPARα (Peroxisome Proliferator-Activated Receptor alpha) | N-Boc-L-tyrosine-based | To elucidate the mechanism of receptor activation. | Predicted binding poses that explain the observed increase in mRNA expression of target genes. |

| PPARγ (Peroxisome Proliferator-Activated Receptor gamma) | N-Boc-L-tyrosine-based | To understand polypharmacological effects. | Revealed how the compounds can interact with multiple receptors, contributing to their overall antidiabetic effect. |

Conformational Analysis and Molecular Mechanics Modeling

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative stabilities. For a flexible molecule like this compound, which has several rotatable single bonds, this analysis is key to understanding its chemical reactivity and biological interactions. Molecular mechanics (MM) is the primary computational method used for this purpose. nih.gov

MM modeling uses a simplified, classical mechanics-based representation of molecules, where atoms are treated as spheres and bonds as springs. nih.gov The potential energy of a given conformation is calculated using a "force field," which is a set of equations and parameters that describe the energy contributions from bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic forces). nih.gov

Several force fields, such as AMBER, CHARMM, and OPLS, have been developed and parameterized to accurately model biomolecules, including amino acids and their derivatives. frontiersin.orgnih.gov For non-standard residues like N-Boc-L-tyrosine, specific parameters may need to be developed to ensure the accuracy of the simulations. frontiersin.orgresearchgate.net By systematically rotating the bonds and calculating the potential energy for each resulting structure, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable and probable conformations of the molecule. This information is vital for understanding how the molecule might fit into an enzyme's active site or self-assemble into larger structures. rsc.orgrsc.org

| Concept | Description | Relevance to this compound |

|---|---|---|

| Potential Energy Function | A mathematical function that calculates the total potential energy of a molecular conformation based on bonded and non-bonded terms. nih.gov | Allows for the quantitative comparison of the stability of different 3D arrangements of the molecule. |

| Force Field | A collection of equations and parameters (e.g., for bond lengths, angles, charges) used by the potential energy function. Examples include AMBER, CHARMM. frontiersin.orgnih.gov | The choice of force field determines the accuracy of the energy calculations and the resulting conformational preferences. |

| Energy Minimization | A computational process that adjusts the geometry of a molecule to find a structure with a minimum potential energy (a stable conformation). | Identifies the most likely, low-energy shapes that the molecule will adopt. |

| Conformational Search | An exploration of the different possible spatial arrangements of a molecule to map its potential energy surface and identify all stable conformers. | Provides a comprehensive understanding of the molecule's flexibility and structural diversity. |

Emerging Research Areas and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of tyrosine derivatives is undergoing a significant transformation, driven by the need for more sustainable and efficient methodologies. Research efforts are geared towards replacing traditional synthetic routes, which often involve harsh conditions and hazardous reagents, with novel strategies. nih.govgoogle.com One promising approach is the adoption of chemoenzymatic systems. For instance, a two-step cascade using an immobilized tyrosine decarboxylase coupled with chemical reductive amination has been developed for the synthesis of hordenine (B123053) from L-tyrosine in a continuous flow system. nih.gov This biocatalytic method not only operates under mild conditions but also significantly reduces the environmental impact compared to traditional metal-catalyzed reactions. nih.gov

| Synthetic Approach | Key Features | Advantages |

| Chemoenzymatic Flow Synthesis | Combines biocatalysis (e.g., immobilized enzymes) with chemical reactions in a continuous system. nih.gov | Mild reaction conditions, reduced environmental impact, high space-time yield, improved safety. nih.gov |

| "One-Pot" Boc Protection | Uses safer (Boc)₂O reagent in an aqueous, alkaline environment. google.com | High yield (>90%), low cost, operational safety, low pollution, industrially scalable. google.com |

| Traditional Methods | Often utilize hazardous reagents like Boc-N₃ or require harsh conditions (e.g., low temperatures with Boc-Cl). google.com | Established protocols. |

Expansion of Applications in Chemical Biology and Advanced Materials

N-Boc-L-tyrosine 4-nitrophenyl ester serves as a foundational building block, and its derivatives are finding expanding roles in chemical biology and materials science. chemimpex.com The inherent properties of the tyrosine residue allow for its incorporation into a wide range of structures, from bioactive peptides to novel polymers. chemimpex.comfrontiersin.org

In the realm of advanced materials, Boc-protected tyrosine-containing dipeptides have been shown to self-assemble into remarkable nanostructures. rsc.org For example, Boc-L-phenylalanyl-L-tyrosine can form microspheres or microtapes depending on the solvent conditions. rsc.org When these dipeptides are embedded into electrospun fibers, they generate materials with significant piezoelectric properties, capable of producing high output voltages under applied force. rsc.org This opens up possibilities for their use in sensors, energy harvesting devices, and biomedical applications.

The versatility of the Boc-tyrosine scaffold is also leveraged in creating complex bioconjugates. The related compound N,N′-diBoc-dityrosine, synthesized from N-Boc-L-tyrosine, provides a platform where carboxylic acid and amino groups can be selectively functionalized. researchgate.net This allows for the precise attachment of polymers, drugs, or antibodies, facilitating the development of targeted therapeutics and advanced diagnostic tools. researchgate.net

Integration with High-Throughput Screening and Automated Synthesis Platforms

The increasing complexity of drug discovery and metabolic engineering has necessitated the integration of key chemical building blocks with high-throughput and automated platforms. Automated synthesis modules are now routinely used to produce complex tyrosine derivatives, particularly radiolabeled compounds for medical imaging. nih.govnih.gov For instance, an improved, fully automated one-pot synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) has been developed. nih.gov This system allows for the rapid production of the radiotracer in high yields and purity, making this important diagnostic tool more widely accessible for clinical use in Positron Emission Tomography (PET). nih.gov

Furthermore, this compound and similar reagents are crucial for synthesizing the molecular libraries used in high-throughput screening (HTS). HTS platforms are employed to screen vast numbers of compounds for biological activity, such as identifying inhibitors for specific enzymes like the Striatal-Enriched Tyrosine Phosphatase (STEP), which is implicated in neurodegenerative diseases. nih.gov HTS is also used in metabolic engineering to identify genetic targets that can enhance the microbial production of tyrosine-derived compounds like p-coumaric acid. nih.gov The reliable and efficient synthesis of activated amino acids is a critical prerequisite for the success of these large-scale screening efforts.

| Platform | Application Area | Role of Tyrosine Derivatives |

| Automated Synthesis Modules (e.g., FASTlab) | Radiopharmaceutical Production | Automated, high-yield synthesis of PET tracers like [¹⁸F]FET and 2-[¹⁸F]fluoro-L-tyrosine for clinical oncology. nih.govnih.gov |

| High-Throughput Screening (HTS) | Drug Discovery & Metabolic Engineering | Used to screen compound libraries for enzyme inhibitors (e.g., STEP) or to optimize microbial production of valuable chemicals derived from tyrosine. nih.govnih.gov |

Design of Next-Generation Tyrosine-Based Probes and Chemical Tools

The unique chemical properties of the tyrosine side chain make it an excellent scaffold for designing sophisticated chemical probes and tools for biological research and diagnostics. The phenolic ring can be modified to incorporate reporter groups, cross-linkers, or other functionalities without drastically altering its biochemical recognition.

A compelling example is the development of fluorescent probes for enzyme detection. N,N′-diBoc-dityrosine, derived from N-Boc-L-tyrosine, has been used as a core structure to create a protease sensor. researchgate.net By attaching quencher molecules (isoniazid) to the dityrosine (B1219331) scaffold, a probe was created that becomes fluorescent only after the quencher is cleaved by protease activity. researchgate.net This "turn-on" fluorescence mechanism allows for the sensitive detection of various classes of proteases. researchgate.net

In medical diagnostics, radiolabeled tyrosine analogs are at the forefront of molecular imaging. The automated synthesis of tracers like [¹⁸F]FET highlights the development of next-generation tools for visualizing metabolic activity in vivo. nih.gov These probes allow for non-invasive monitoring of disease states, particularly in oncology, providing crucial information for diagnosis and treatment planning. nih.gov

Advancements in Green Chemistry Principles for Synthesis and Utilization

The principles of green chemistry are increasingly influencing the synthesis and application of fine chemicals, including this compound and its precursors. There is a clear trend away from traditional chemical synthesis methods, which are often associated with pollution and high energy consumption, towards more sustainable alternatives. frontiersin.org

Biocatalysis and microbial fermentation represent key pillars of this green transition. nih.govfrontiersin.org Engineered microorganisms are being developed to produce tyrosine and a wide array of its derivatives, offering a renewable and environmentally benign alternative to plant extraction or chemical synthesis. frontiersin.org The use of enzymes in synthetic processes, as seen in the chemoenzymatic production of hordenine, allows for reactions to occur under mild, aqueous conditions, significantly improving the safety and sustainability profile. nih.gov

Furthermore, the development of synthetic methods that use safer and less toxic reagents is a core aspect of green chemistry. The shift from hazardous Boc-N₃ to the much safer (Boc)₂O for the protection of L-tyrosine is a prime example of this principle in action. google.com This method not only enhances safety but also simplifies reaction conditions and reduces waste, aligning with the goals of creating more efficient and environmentally friendly chemical processes. google.com

Q & A

Q. What is the synthetic utility of the 4-nitrophenyl ester group in N-Boc-L-tyrosine 4-nitrophenyl ester for peptide coupling reactions?

The 4-nitrophenyl ester acts as an efficient leaving group in nucleophilic acyl substitution reactions, enabling controlled amide bond formation. Its high reactivity stems from the electron-withdrawing nitro group, which stabilizes the transition state during acyl transfer. This is particularly advantageous in stepwise syntheses where selective activation is required, such as in the preparation of β-amino amides or α-amino ketones .

Q. How is this compound synthesized, and what protection strategies are critical?

The compound is typically synthesized via sequential protection and activation:

- Boc protection : L-tyrosine’s α-amino group is protected using di-tert-butyl dicarbonate under basic conditions.

- Esterification : The carboxylate is activated with 4-nitrophenol using coupling agents like EDC/HOBt or DCC. The Boc group ensures chemoselective reactions at the carboxylate, while the 4-nitrophenyl ester enhances acylation efficiency. Deprotection of Boc is achieved with HCl in acetone, leaving the ester intact for further reactions .

Q. What analytical techniques confirm the purity and structure of this compound?

Key methods include:

- TLC : Monitors reaction progress using silica gel plates (e.g., Figure 4I in ).

- NMR : Confirms Boc protection (tert-butyl signals at ~1.4 ppm) and esterification (aromatic protons from 4-nitrophenyl at ~8.2 ppm).

- Melting Point : Reported as 100–104°C for related Boc-protected tyrosine esters .

- Optical Rotation : Specific rotation ([α]D) of +51° (c = 1 in chloroform) verifies chiral integrity .

Advanced Research Questions

Q. How do catalytic systems influence enantioselectivity in reactions involving this compound?

Isothiourea catalysts (e.g., tetramisole) and photoredox conditions (Ru(bpy)₃Cl₂) enable stereocontrol in iminium ion acylations. Critical factors:

- Counterion effects : Bromide ions (from BrCCl₃) enhance enantioselectivity by stabilizing intermediates, achieving up to 99.5:0.5 er .

- Catalyst loading : 5 mol% tetramisole optimizes turnover, while 0.5 mol% Ru(bpy)₃Cl₂ facilitates iminium ion generation via single-electron transfer .

- Substrate scope : 4-Nitrophenyl esters outperform other aryl esters due to faster leaving group departure, reducing side reactions .

Q. What mechanistic insights explain the superior reactivity of 4-nitrophenyl esters in acyl transfer compared to other aryl esters?

The nitro group’s electron-withdrawing nature lowers the energy barrier for the tetrahedral intermediate’s collapse during nucleophilic attack. Kinetic studies and DFT calculations suggest:

- Leaving group ability : 4-Nitrophenoxide (pKa ~7.1) is a better leaving group than phenoxide (pKa ~10), accelerating reaction rates.

- Catalyst turnover : In situ-generated 4-nitrophenoxide aids catalyst regeneration, as observed in isothiourea-catalyzed reactions .

Q. How can researchers troubleshoot low diastereomeric ratios (dr) in products derived from this compound?

- Counterion optimization : Replace Br⁻ with Cl⁻ or BF₄⁻ to modulate transition-state geometry. reports a dr of 79:21 with Br⁻.

- Temperature control : Lower temperatures (e.g., –20°C) reduce epimerization risks.

- Catalyst screening : Chiral Lewis bases (e.g., HBTM or benzotetramisole) may improve stereoselectivity .

Q. What are the stability considerations for storing this compound, and how can degradation be detected?

- Storage : Keep at –20°C in anhydrous solvents (e.g., dry DCM or THF) under inert gas to prevent hydrolysis.

- Degradation indicators : Discoloration (yellow to brown), reduced melting point, or new TLC spots suggest ester hydrolysis or Boc deprotection.

- Analytical validation : Regular NMR checks for 4-nitrophenyl signals (δ ~8.2 ppm) confirm integrity .

Methodological Recommendations

- Reaction Optimization : For high-yield acylations, use 4-nitrophenyl esters with iminium bromide ions under photoredox conditions (0.5 mol% Ru(bpy)₃Cl₂, 5 mol% tetramisole) .

- Stereochemical Analysis : Combine chiral HPLC (e.g., Chiralpak IA column) with NOESY NMR to assign configurations in diastereomers .

- Scale-up Protocols : Employ flow chemistry to manage exothermic reactions during ester activation, ensuring consistent temperature and mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.